[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dtnesu is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dtnesu involves several steps, typically starting with the preparation of nucleoside-5’-diphosphates. One common method involves the use of tris [bis (triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the S_N2 displacement of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and isolation of nucleoside-5’-diphosphates from crude reaction mixtures.
Industrial Production Methods
Industrial production of 5-Dtnesu often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Sephadex gel filtration and reverse-phase high-performance liquid chromatography are employed to purify the compound . The optimal catalytic temperature for the preparation of 5-Dtnesu is around 40°C, with an optimal pH of 8 .
Analyse Chemischer Reaktionen
Types of Reactions
5-Dtnesu undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Dtnesu include pyrophosphate ions, which are crucial for phosphorylation reactions . The reaction conditions often involve maintaining a dry environment to prevent moisture from affecting the reaction outcome .
Major Products Formed
The major products formed from the reactions of 5-Dtnesu depend on the specific reagents and conditions used. For example, the use of pyrophosphate ions in phosphorylation reactions typically results in the formation of nucleoside-5’-diphosphates .
Wissenschaftliche Forschungsanwendungen
5-Dtnesu has a wide range of scientific research applications across various fields:
Medicine: Research is ongoing to explore the potential therapeutic applications of 5-Dtnesu in treating various diseases.
Industry: 5-Dtnesu is used in the production of umami-enhancing nucleotides in the food industry.
Wirkmechanismus
The mechanism of action of 5-Dtnesu involves its interaction with specific molecular targets and pathways. For example, in biological systems, 5-Dtnesu can regulate the activity of enzymes involved in nucleotide metabolism . This regulation is achieved through the compound’s ability to bind to and modulate the activity of these enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Dtnesu include other nucleoside-5’-diphosphates, such as adenosine monophosphate (AMP), guanylic acid (GMP), and cytidine monophosphate (CMP) .
Uniqueness
What sets 5-Dtnesu apart from these similar compounds is its specific chemical structure and the unique properties it imparts. For instance, 5-Dtnesu exhibits higher catalytic activity and selectivity against inosine monophosphate (IMP) compared to its commercial counterparts .
Eigenschaften
CAS-Nummer |
114522-13-3 |
---|---|
Molekularformel |
C46H44N4O14S |
Molekulargewicht |
908.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate |
InChI |
InChI=1S/C46H44N4O14S/c1-59-38-20-12-34(13-21-38)46(33-6-4-3-5-7-33,35-14-22-39(60-2)23-15-35)62-30-40-43(64-65(57,58)29-26-32-10-18-37(19-11-32)50(55)56)42(51)44(63-40)48-27-24-41(47-45(48)52)61-28-25-31-8-16-36(17-9-31)49(53)54/h3-24,27,40,42-44,51H,25-26,28-30H2,1-2H3/t40-,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
ZDSKUWRANBGSEL-QQIQMRLBSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
Synonyme |
5'-O-dimethoxytrityl-O(4)-4-nitrophenylethyl-2'-O-4-nitrophenylethylsulfonyluridine 5-DTNESU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.